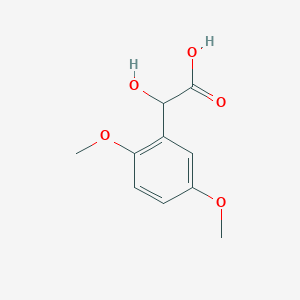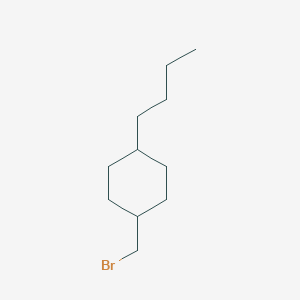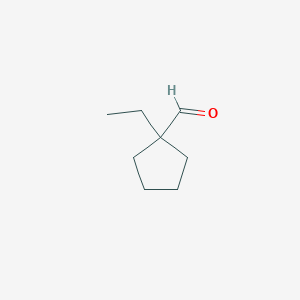
4-Bromo-3-(tert-butyl)benzenesulfonyl chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Bromo-3-(tert-butyl)benzenesulfonyl chloride is an organic compound with the molecular formula C10H12BrClO2S. It is a derivative of benzenesulfonyl chloride, where the benzene ring is substituted with a bromine atom at the 4-position and a tert-butyl group at the 3-position. This compound is used in various chemical reactions and has applications in scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-3-(tert-butyl)benzenesulfonyl chloride typically involves the sulfonylation of 4-bromo-3-(tert-butyl)benzene. The reaction is carried out using chlorosulfonic acid (ClSO3H) as the sulfonylating agent. The reaction conditions include:
Temperature: The reaction is usually conducted at a low temperature to control the exothermic nature of the reaction.
Solvent: An inert solvent such as dichloromethane (CH2Cl2) is often used to dissolve the reactants and control the reaction environment.
Reaction Time: The reaction is allowed to proceed for several hours to ensure complete sulfonylation.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to enhance the efficiency and safety of the process. The use of automated systems allows for precise control of reaction parameters, leading to higher yields and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
4-Bromo-3-(tert-butyl)benzenesulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the sulfonyl chloride group is replaced by nucleophiles such as amines or alcohols.
Reduction Reactions: The compound can be reduced to the corresponding sulfonamide using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation Reactions: It can undergo oxidation to form sulfonic acids under strong oxidizing conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as amines (e.g., aniline) or alcohols (e.g., methanol) are used under basic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) is used in anhydrous ether solvents.
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) are used in acidic or basic media.
Major Products Formed
Sulfonamides: Formed from nucleophilic substitution with amines.
Sulfonic Acids: Formed from oxidation reactions.
Alcohol Derivatives: Formed from nucleophilic substitution with alcohols.
Wissenschaftliche Forschungsanwendungen
4-Bromo-3-(tert-butyl)benzenesulfonyl chloride has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis for the preparation of sulfonamides and other derivatives.
Biology: It is employed in the modification of biomolecules, such as proteins and peptides, to study their structure and function.
Medicine: The compound is used in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).
Industry: It is utilized in the production of specialty chemicals and materials, including polymers and resins.
Wirkmechanismus
The mechanism of action of 4-Bromo-3-(tert-butyl)benzenesulfonyl chloride involves the electrophilic attack of the sulfonyl chloride group on nucleophiles. The molecular targets include nucleophilic sites on biomolecules or other organic compounds. The pathways involved in its reactions include:
Nucleophilic Substitution: The sulfonyl chloride group is replaced by nucleophiles through the formation of a tetrahedral intermediate.
Reduction: The sulfonyl chloride group is reduced to a sulfonamide or other reduced forms.
Oxidation: The sulfonyl chloride group is oxidized to form sulfonic acids.
Vergleich Mit ähnlichen Verbindungen
4-Bromo-3-(tert-butyl)benzenesulfonyl chloride can be compared with other similar compounds, such as:
4-tert-Butylbenzenesulfonyl chloride: Similar structure but lacks the bromine atom, making it less reactive in certain substitution reactions.
4-Bromobenzenesulfonyl chloride: Lacks the tert-butyl group, which affects its steric properties and reactivity.
2-Bromo-4-(trifluoromethyl)benzenesulfonyl chloride: Contains a trifluoromethyl group instead of a tert-butyl group, leading to different electronic and steric effects.
These comparisons highlight the unique reactivity and applications of this compound in various chemical and biological contexts.
Eigenschaften
Molekularformel |
C10H12BrClO2S |
|---|---|
Molekulargewicht |
311.62 g/mol |
IUPAC-Name |
4-bromo-3-tert-butylbenzenesulfonyl chloride |
InChI |
InChI=1S/C10H12BrClO2S/c1-10(2,3)8-6-7(15(12,13)14)4-5-9(8)11/h4-6H,1-3H3 |
InChI-Schlüssel |
QZEKHGSHEHWFKT-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)C1=C(C=CC(=C1)S(=O)(=O)Cl)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-Amino-2-[4-methoxy-3-(trifluoromethyl)phenyl]ethan-1-ol](/img/structure/B15310102.png)
![(3aR,7aS)-1-methyl-octahydro-1H-imidazolidino[4,5-c]pyridin-2-one](/img/structure/B15310110.png)
![Potassium [(4,4-difluorocyclohexyl)methyl]trifluoroboranuide](/img/structure/B15310123.png)

![Methyl3-methyl-2-azabicyclo[2.1.1]hexane-1-carboxylatehydrochloride](/img/structure/B15310131.png)

![3-[(3-nitrophenyl)methyl]Pyrrolidine](/img/structure/B15310153.png)





